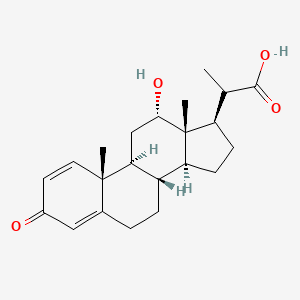
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- is a steroidal compound that plays a significant role in the synthesis of various corticosteroids. This compound is known for its complex structure and its importance in the pharmaceutical industry, particularly in the production of corticosteroids, which are used to treat a variety of conditions such as inflammation, allergies, and autoimmune diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves multiple steps. One of the greener and more economical routes for its synthesis is through the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, by an engineered Mycolicibacterium neoaurum . This process involves the partial degradation of the C17 side-chain of sterols.
The production of this compound can be achieved through a four-step chemical process:
- Hydrolysis of 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid methyl ester to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid.
- Decarboxylation rearrangement.
- Dehydration.
- Δ1 dehydrogenation .
Industrial Production Methods
In the industrial setting, the production of this compound involves similar steps but on a larger scale. The combined microbial and chemical process shows a total weight yield of up to 35.4%, which is significantly higher than current industrial routes . This method also has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and the abandonment of toxic catalysts.
化学反応の分析
Types of Reactions
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of corticosteroids. For example, the oxidation of the compound can lead to the formation of pregnatetraenedione, a key intermediate in corticosteroid synthesis .
科学的研究の応用
Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its role in steroid metabolism and its effects on biological systems.
Medicine: It is used in the production of corticosteroids, which are essential in treating conditions like inflammation, allergies, and autoimmune diseases.
作用機序
The mechanism of action of Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- involves its conversion into active corticosteroids. These corticosteroids exert their effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This modulation leads to the anti-inflammatory and immunosuppressive effects observed with corticosteroid use .
類似化合物との比較
Similar Compounds
Pregna-4,20-dien-3,6-dione: A steroid and synthetic pheromone known to activate the vomeronasal organ in men.
4,4,14α-trimethyl-3-oxo-5α-pregna-7,9(11)-diene-20-carboxylic acid: An insecticidal hydroxy acid isolated from certain entomopathogenic strains.
16α,17α-Epoxypregn-4-ene-3,20-dione: Another steroidal compound with similar structural features.
Uniqueness
What sets Pregna-1,4-diene-20-carboxylic acid, 12-hydroxy-3-oxo-, (12alpha)- apart from these similar compounds is its specific role in the synthesis of corticosteroids. Its unique structure allows for the efficient production of these vital pharmaceutical agents, making it an invaluable compound in both research and industrial applications.
特性
CAS番号 |
59476-83-4 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12?,15-,16+,17-,18-,19-,21-,22+/m0/s1 |
InChIキー |
GOJFQAWHNZEBKB-FETJCDNZSA-N |
異性体SMILES |
CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |
正規SMILES |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


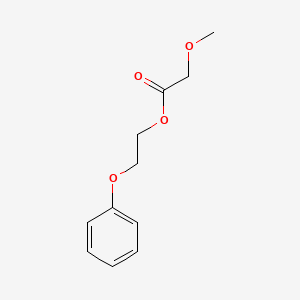
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



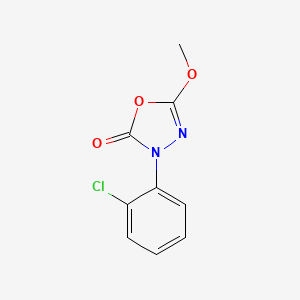
![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
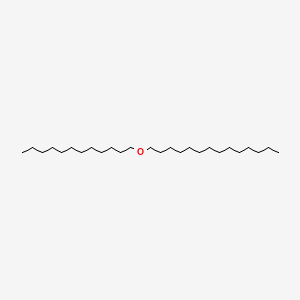
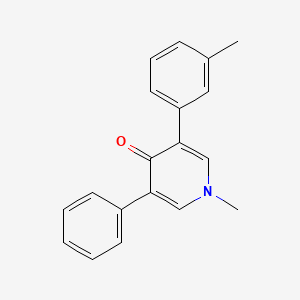
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
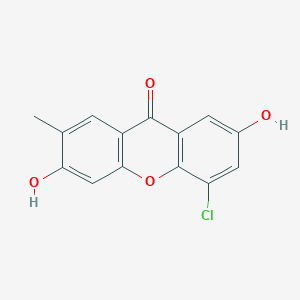
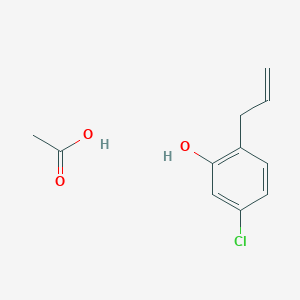

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
